8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one
Description
Properties
CAS No. |
15129-01-8 |
|---|---|
Molecular Formula |
C5H4ClN5O |
Molecular Weight |
185.57 g/mol |
IUPAC Name |
8-amino-7-chloro-3H-[1,2,4]triazolo[1,5-c]pyrimidin-2-one |
InChI |
InChI=1S/C5H4ClN5O/c6-3-2(7)4-9-5(12)10-11(4)1-8-3/h1H,7H2,(H,10,12) |
InChI Key |
KUKJEFXPECNHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C2=NC(=O)NN21)N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis often starts from substituted pyrimidine derivatives such as 4-chloro-2-ethoxy-6-hydrazinopyrimidine or 2-substituted-4-amino-5-methoxypyrimidines. These precursors undergo hydrazination and cyclocondensation reactions to form the triazolo ring fused to the pyrimidine core.
Oxidation and Chlorination
A critical two-step process involves oxidation of the thione intermediate to a disulfide compound, followed by chlorination to introduce the 7-chloro substituent.
- Oxidation is performed using an oxidizing agent such as hydrogen peroxide, converting the 5-alkoxytriazolo[1,5-c]pyrimidine-2(3H)-thione to the corresponding 2,2'-dithiobis derivative.
- Chlorine gas is then sparged into the reaction mixture at low temperatures (~5–15 °C) with stirring and cooling to avoid temperature spikes, leading to chlorosulfonyl derivatives which are further processed to the chlorinated product.
Amination and Cyclization
The amino group at position 8 is introduced via substitution reactions or by cyclization of appropriate intermediates.
- Hydroxylamine or hydrazine derivatives are used to convert carbamate or thiocarbamate intermediates into the amino-substituted triazolopyrimidine.
- The reaction is typically carried out in aqueous or mixed solvents (acetonitrile, ethyl acetate) with bases such as sodium carbonate or potassium hydroxide.
- Heating the reaction mixture promotes cyclization to form the triazolo ring and the amino group at position 8.
Methylation and Other Functional Group Modifications
In some synthetic routes, methylation or alkylation steps are included to modify substituents at other positions before final cyclization.
- For instance, methyl chloride is used to methylate condensation products under strong base conditions.
- Chlorination with phosphorus oxychloride (POCl3) is applied for chlorination steps prior to hydrazination.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazination | Hydrazine hydrate | Ambient to 7 | Acetonitrile/water | ~90 | Under nitrogen atmosphere, controlled exotherm |
| Oxidation to disulfide | Hydrogen peroxide (1 eq) | ~25 | Inert solvent (e.g., acetonitrile) | Rapid reaction | Formation of 2,2'-dithiobis intermediate |
| Chlorination | Chlorine gas sparging | 5–15 | Dichloromethane/water | 70–90 | Temperature control critical to avoid decomposition |
| Amination/Cyclization | Hydroxylamine + base (Na2CO3 or NaOH) | 0–25 (stir), then heat for cyclization | Water + ethyl acetate or acetonitrile | 80+ | May isolate intermediate or proceed directly to cyclization |
| Methylation (if applicable) | Methyl chloride + strong base | Ambient | Suitable solvent | >80 | Used in related syntheses for alkoxy substituents |
Research Findings and Optimization Notes
- The oxidation-chlorination sequence is a key innovation enabling more economical and efficient synthesis compared to older methods.
- Use of controlled chlorine sparging with cooling avoids side reactions and improves product purity.
- The amino substitution step benefits from using hydroxylamine salts and mild bases to avoid decomposition and maximize yield.
- Industrially, the overall yield of multi-step synthesis can reach approximately 39% when optimized, with individual steps exceeding 80% yields.
- Reaction monitoring by HPLC and crystallization techniques are employed for product isolation and purity assessment.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, alkoxides, often in the presence of a base or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that derivatives of 8-amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one exhibit significant antimicrobial properties. A study demonstrated that certain synthesized derivatives displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, making these compounds potential candidates for developing new antibiotics.
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. A notable study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, derivatives were tested against various cancer cell lines, including breast and liver cancer cells, showing IC50 values ranging from 17.69 to 27.09 μM/L, indicating promising anticancer activity compared to standard treatments like doxorubicin .
3. Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. Research published in 2020 indicated that derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antibacterial Activity | Evaluated the antibacterial effects of synthesized derivatives | Significant activity against Staphylococcus aureus with inhibition of DNA synthesis |
| Anticancer Evaluation | Investigated the anticancer potential on HepG2 and MCF7 cell lines | Promising IC50 values ranging from 17.69 to 27.09 μM/L compared to doxorubicin |
| Neuroprotective Study | Assessed neuroprotective effects against oxidative stress | Derivatives showed protective effects on neuronal cells |
Mechanism of Action
The mechanism of action of 8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pathways Involved: It can modulate pathways related to apoptosis, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Triazolopyrimidine derivatives exhibit distinct physicochemical and spectral properties depending on the fusion position of the triazole ring (e.g., [1,5-c] vs. [1,5-a] vs. [4,3-c]).
Key Observations :
Pharmacological Activity
While direct data for the target compound are unavailable, structurally related triazolopyrimidines demonstrate diverse bioactivities:
Key Observations :
Key Observations :
Physical Properties and Hazard Profiles
Biological Activity
The compound 8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is part of a broader class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C5H4ClN5O
- Molecular Weight: 185.57 g/mol
The compound features a triazole ring fused with a pyrimidine structure, which is significant for its biological interactions.
Antiviral Activity
Research indicates that derivatives of the triazolo[1,5-c]pyrimidine scaffold exhibit promising antiviral properties. Specifically, compounds based on this structure have demonstrated efficacy against various viruses including influenza and hepatitis viruses. For instance:
- Inhibition of Influenza Virus: Studies have shown that certain derivatives can inhibit the PA-PB1 interaction critical for influenza virus replication. The effective concentration (EC50) required to inhibit viral replication was found to be significantly lower than toxic concentrations (CC50) in cellular assays .
Antitumor Activity
The compound has also been explored for its potential as an anticancer agent:
- Mechanism of Action: It is believed to act by inhibiting specific kinases involved in cancer cell proliferation. For example, compounds derived from the triazolo-pyrimidine scaffold have been identified as effective inhibitors of BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML) .
Antimicrobial Properties
The antimicrobial activity of this compound has been noted in various studies:
- Broad Spectrum Activity: Compounds similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Study 1: Antiviral Efficacy
A study conducted by Massari et al. evaluated the antiviral properties of several triazolo-pyrimidine derivatives against influenza virus strains. The results indicated that specific modifications at the C-2 and C-7 positions enhanced antiviral activity while maintaining low cytotoxicity levels. The most effective compound showed an EC50 value of 0.5 µM with a CC50 exceeding 100 µM .
Study 2: Anticancer Activity
In another study focusing on cancer treatment, a derivative of the compound was tested against various cancer cell lines. The derivative exhibited IC50 values in the nanomolar range against breast cancer and lung cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
